molecular formula C44H88O4Sn B167164 Dibutyltin distearate CAS No. 5847-55-2

Dibutyltin distearate

Cat. No.: B167164
CAS No.: 5847-55-2
M. Wt: 799.9 g/mol
InChI Key: YVHDRFKHKGNLNW-UHFFFAOYSA-L
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Description

Dibutyltin distearate is an organotin compound widely used as a catalyst in various industrial and chemical processes. It is known for its effectiveness in catalyzing reactions such as the formation of polyurethanes and silicones. The compound is characterized by its molecular structure, which includes two butyl groups and two stearate groups bonded to a central tin atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyltin distearate can be synthesized through the reaction of dibutyltin oxide with stearic acid. The reaction typically occurs under heating conditions to facilitate the esterification process. The general reaction is as follows:

(C4H9)2SnO+2C17H35COOH(C4H9)2Sn(OCOC17H35)2+H2O\text{(C}_4\text{H}_9\text{)}_2\text{SnO} + 2\text{C}_{17}\text{H}_{35}\text{COOH} \rightarrow \text{(C}_4\text{H}_9\text{)}_2\text{Sn(OCOC}_{17}\text{H}_{35}\text{)}_2 + \text{H}_2\text{O} (C4​H9​)2​SnO+2C17​H35​COOH→(C4​H9​)2​Sn(OCOC17​H35​)2​+H2​O

Industrial Production Methods: On an industrial scale, this compound is produced by reacting dibutyltin dichloride with sodium stearate. This method is preferred due to its efficiency and the high yield of the desired product. The reaction is typically carried out in a solvent such as toluene, and the product is purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions: Dibutyltin distearate primarily undergoes catalytic reactions, particularly in the formation of polyurethanes and silicones. It can also participate in esterification and transesterification reactions.

Common Reagents and Conditions:

    Esterification: Stearic acid and dibutyltin oxide under heating conditions.

    Transesterification: Alcohols and esters in the presence of this compound as a catalyst.

Major Products:

    Polyurethanes: Formed by the reaction of isocyanates with polyols in the presence of this compound.

    Silicones: Produced through the polymerization of siloxanes catalyzed by this compound.

Scientific Research Applications

Dibutyltin distearate is extensively used in scientific research due to its catalytic properties. Some of its applications include:

    Chemistry: Used as a catalyst in the synthesis of polyurethanes, silicones, and other polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding organotin toxicity.

    Medicine: Investigated for its potential use in drug delivery systems and as an antifungal agent.

    Industry: Widely used in the production of coatings, adhesives, sealants, and elastomers.

Mechanism of Action

The catalytic activity of dibutyltin distearate is attributed to its ability to coordinate with reactant molecules, thereby lowering the activation energy of the reaction. The tin atom in the compound acts as a Lewis acid, facilitating the formation of intermediate complexes that enhance the reaction rate. The stearate groups provide steric stabilization, ensuring the catalyst’s effectiveness in various reaction conditions.

Comparison with Similar Compounds

    Dibutyltin dilaurate: Another organotin compound used as a catalyst in similar applications.

    Dibutyltin diacetate: Known for its use in organic synthesis and as a catalyst in esterification reactions.

    Dibutyltin dichloride: Used in the synthesis of other organotin compounds and as a catalyst in polymerization reactions.

Uniqueness: Dibutyltin distearate is unique due to its long-chain stearate groups, which provide enhanced solubility and stability in organic solvents. This makes it particularly effective in catalyzing reactions in non-polar media, distinguishing it from other organotin compounds with shorter alkyl or acyl groups.

Properties

IUPAC Name

[dibutyl(octadecanoyloxy)stannyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H36O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4-2;/h2*2-17H2,1H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHDRFKHKGNLNW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H88O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052247
Record name Dibutyl[bis(octadecanoyloxy)]stannane
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Molecular Weight

799.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5847-55-2
Record name Octadecanoic acid, 1,1′-(dibutylstannylene) ester
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Record name Dibutyl(bis(octadecanoyloxy))stannane
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Record name Dibutyltin distearate
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Record name Octadecanoic acid, 1,1'-(dibutylstannylene) ester
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Record name Dibutylbis(stearoyloxy)stannane
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Record name DIBUTYL(BIS(OCTADECANOYLOXY))STANNANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibutyltin distearate
Reactant of Route 2
Dibutyltin distearate
Customer
Q & A

Q1: How does Dibutyltin distearate impact the lifespan of alkyd coatings?

A: this compound acts as a stabilizer in poly(glycerol-phthalate) based alkyd coatings. Research has shown that it effectively reduces degradation reactions caused by weathering. [] This is evident in the reduced hydroxyl moiety formation, less discoloration, increased gel content, enhanced tensile strength, and a longer time to embrittlement in stabilized coatings compared to unstabilized ones. []

Q2: What is the optimal concentration of this compound for stabilizing alkyd coatings?

A: Studies indicate that a concentration of 10 x 10-4 mole% of this compound provides the most effective stabilization for alkyd coatings. []

Q3: How does this compound behave in antifouling rubber applications?

A: When incorporated into neoprene and natural rubbers, this compound undergoes chemical changes. [, ] In neoprene, it forms alongside tributyltin chloride and tributyltin stearate. [] In natural rubber, it appears alongside bis(tributyltin) sulphide and tributyltin stearate. [] This behavior is crucial for understanding the long-term effectiveness and environmental fate of these antifouling materials.

Q4: What spectroscopic techniques are useful for studying this compound in materials?

A: 119mSn Mössbauer and 119Sn NMR spectroscopy are valuable tools for investigating the fate and transformation of this compound in materials like neoprene elastomers. [] These techniques provide insights into the chemical changes occurring during the material curing process and help understand the interaction of this compound with other components.

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